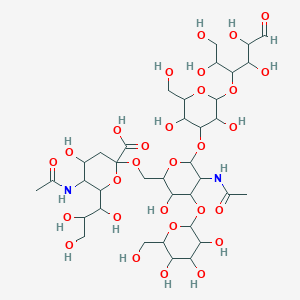

Sialyllacto-N-tetraose b

Description

Properties

CAS No. |

64003-54-9 |

|---|---|

Molecular Formula |

C37H62N2O29 |

Molecular Weight |

998.9 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-25(55)30(66-34-27(57)26(56)23(53)16(7-43)62-34)20(39-11(2)46)33(64-18)67-32-24(54)17(8-44)63-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1 |

InChI Key |

SFMRPVLZMVJKGZ-JRZQLMJNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Structure of Sialyllacto-N-tetraose b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data integral to the structural elucidation of Sialyllacto-N-tetraose b (LSTb), a significant human milk oligosaccharide (HMO). LSTb, a branched pentasaccharide, plays a crucial role in infant health, and a thorough understanding of its structure is paramount for its potential applications in infant nutrition and therapeutics. This document details the key experimental protocols and presents the foundational spectroscopic data that have been pivotal in defining its molecular architecture.

Molecular Structure and Composition

This compound is a complex oligosaccharide with the molecular formula C37H62N2O29 and an average molecular weight of 998.88 g/mol . Its structure is comprised of five monosaccharide units: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), and N-acetylneuraminic acid (Neu5Ac). The established structure of LSTb is Neu5Ac(α2-6)[Gal(β1-3)]GlcNAc(β1-3)Gal(β1-4)Glc. This structure reveals a lacto-N-tetraose core with a sialic acid residue linked to the N-acetylglucosamine.

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound has been elucidated through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information on the connectivity, configuration, and sequence of the constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of organic molecules. For LSTb, ¹H and ¹³C NMR are used to identify the individual sugar residues, their anomeric configurations (α or β), and the linkages between them.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Galactose (β1-3) | GlcNAc (β1-3) | Galactose (β1-4) | Glucose (α/β) | Neu5Ac (α2-6) |

| H-1 | 4.47 | 4.72 | 4.53 | 5.22 (α), 4.67 (β) | - |

| H-2 | 3.54 | 3.80 | 3.59 | 3.53 (α), 3.27 (β) | 1.79 (eq), 2.76 (ax) |

| H-3 | 3.68 | 3.73 | 3.90 | 3.86 (α), 3.53 (β) | 3.65 |

| H-4 | 4.15 | 3.48 | 3.93 | 3.42 (α), 3.50 (β) | 3.91 |

| H-5 | 3.70 | 3.50 | 3.79 | 3.82 (α), 3.48 (β) | 3.85 |

| H-6 | 3.78 | 3.88, 3.75 | 3.79 | 3.82, 3.75 (α), 3.91, 3.77 (β) | 3.60, 3.83 |

| NAc | - | 2.04 | - | - | 2.03 |

Note: Data adapted from Strecker et al., 1989. Chemical shifts are referenced to an internal standard and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Galactose (β1-3) | GlcNAc (β1-3) | Galactose (β1-4) | Glucose (α/β) | Neu5Ac (α2-6) |

| C-1 | 104.2 | 101.9 | 103.9 | 92.8 (α), 96.7 (β) | 100.7 |

| C-2 | 72.3 | 56.5 | 72.1 | 72.5 (α), 75.1 (β) | 40.9 |

| C-3 | 83.0 | 76.9 | 73.6 | 73.8 (α), 76.7 (β) | 70.0 |

| C-4 | 69.8 | 71.0 | 79.5 | 70.5 (α), 70.5 (β) | 72.3 |

| C-5 | 76.2 | 76.9 | 76.0 | 72.5 (α), 76.7 (β) | 53.0 |

| C-6 | 62.1 | 69.1 | 62.3 | 61.7 (α), 61.7 (β) | 74.0 |

| C=O | - | 175.8 | - | - | 174.5 |

| NAc-CH₃ | - | 23.3 | - | - | 23.3 |

Note: Data adapted from Strecker et al., 1989.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of a molecule. Tandem mass spectrometry (MS/MS) is used to determine the sequence of monosaccharides and the branching pattern through controlled fragmentation of the parent ion.

For LSTb, electrospray ionization (ESI) is a commonly used soft ionization technique. The fragmentation of the [M+2Na-H]⁺ ion of LSTb is particularly informative.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (calculated) | Description |

| [M+Na]⁺ | 1021.33 | Sodiated molecular ion |

| [M+2Na-H]⁺ | 1043.31 | Doubly sodiated molecular ion |

| Y-ion (loss of Neu5Ac) | 752.26 | Loss of the terminal sialic acid residue from [M+2Na-H]⁺ |

| ²,⁴A₄ cross-ring cleavage | 923 | Cross-ring cleavage at the reducing glucose residue of [M+2Na-H]⁺ |

Note: m/z values are approximate and depend on the specific instrumentation and experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the structure, including anomeric configurations and glycosidic linkages.

Methodology:

-

Sample Preparation:

-

Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).

-

Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

-

Finally, dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.

-

Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: A standard one-dimensional proton spectrum is acquired with water suppression.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide spin system.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular monosaccharide residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial arrangement and confirming inter-residue linkages.

-

-

-

Data Processing and Analysis:

-

The acquired data is processed using appropriate NMR software (e.g., TopSpin, Mnova).

-

Chemical shifts are referenced to the internal standard.

-

The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the oligosaccharide's structure.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight, monosaccharide composition, and sequence of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified this compound in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The concentration is typically in the low micromolar to nanomolar range.

-

-

Mass Spectrometry Analysis:

-

The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+Na]⁺ or [M+2Na-H]⁺).

-

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. The resulting fragment ions are then mass-analyzed.

-

-

Data Analysis:

-

The MS and MS/MS spectra are analyzed to identify the parent ion and its fragment ions.

-

The mass difference between fragment ions corresponds to the mass of specific monosaccharide residues, allowing for the determination of the oligosaccharide sequence.

-

Cross-ring fragmentation patterns provide information about the linkage positions.

-

Specialized glycan analysis software can be used to aid in the interpretation of the fragmentation data.

-

Enzymatic Digestion Protocol

Objective: To confirm the glycosidic linkages and anomeric configurations through the specific action of glycosidases.

Methodology:

-

Enzyme Selection:

-

Sialidase (Neuraminidase): An α2-6 specific sialidase is used to cleave the terminal sialic acid residue.

-

β-Galactosidase: A β1-3 specific galactosidase is used to cleave the galactose linked to N-acetylglucosamine.

-

β-N-acetylglucosaminidase: To cleave the GlcNAc residue.

-

-

Digestion Reaction:

-

Incubate a solution of this compound with a specific glycosidase in its optimal buffer and temperature conditions. For example:

-

Sialidase Digestion: Incubate LSTb with α2-6 sialidase in a sodium acetate buffer (pH 5.5) at 37°C for 2-4 hours.

-

Galactosidase Digestion: Following sialidase treatment, adjust the pH and add β1-3 galactosidase, incubating at 37°C for 2-4 hours.

-

-

Control reactions (LSTb without enzyme) should be run in parallel.

-

-

Analysis of Digestion Products:

-

The reaction mixture is analyzed by mass spectrometry, HPLC, or HPAEC-PAD.

-

Mass Spectrometry: The disappearance of the LSTb parent ion and the appearance of new ions corresponding to the digested products are monitored. For instance, after sialidase digestion, a new ion corresponding to the remaining tetrasaccharide should be observed.

-

Chromatography: The shift in retention time of the substrate upon enzymatic digestion is observed. The digested products can be compared to known standards if available.

-

Visualizing the Elucidation Workflow and Structure

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and the final determined structure of this compound.

Caption: A flowchart illustrating the key stages in the structural elucidation of this compound.

Caption: A diagram representing the monosaccharide sequence and linkages in this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. The synergistic use of high-field NMR spectroscopy, high-resolution mass spectrometry, and specific enzymatic digestion has provided an unambiguous and detailed picture of this important human milk oligosaccharide. The data and protocols presented in this guide serve as a foundational resource for researchers in the fields of glycobiology, nutrition, and drug development, enabling further investigation into the biological functions and potential applications of LSTb.

The Discovery and Analysis of Sialyllacto-N-tetraose b (LSTb) in Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sialyllacto-N-tetraose b (LSTb), a significant sialylated oligosaccharide found in human milk. This document details its discovery, quantitative data, the experimental protocols for its analysis, and its potential biological significance, including relevant signaling pathways.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. Among these, sialylated HMOs, such as this compound (LSTb), are of particular interest due to their potential bioactivities.[1] LSTb is a sialylated tetrasaccharide that contributes to the pool of acidic oligosaccharides in human milk. These molecules are believed to offer various benefits, including promoting the growth of beneficial gut bacteria, inhibiting pathogens, and potentially influencing immune responses and brain development.[1][2] This guide serves as a technical resource for professionals engaged in the study and application of HMOs.

Quantitative Data of this compound in Human Milk

The concentration of LSTb in human milk can vary among individuals. A recent study quantifying eight major HMOs in the breast milk of a Japanese cohort provided the following concentration range for LSTb.

| Human Milk Oligosaccharide | Concentration Range (mg/mL) |

| This compound (LSTb) | 0.02 - 0.31 |

| Data from a study on a cohort of Japanese mothers.[1][3] |

Experimental Protocols

The analysis of LSTb and other HMOs from the complex matrix of human milk requires multi-step protocols. The following sections detail the methodologies for the extraction and quantification of LSTb using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely used and powerful analytical technique.[4]

Human Milk Sample Preparation for HMO Analysis

This protocol outlines the initial steps for extracting and purifying HMOs from human milk samples prior to LC-MS analysis.

-

Defatting:

-

Centrifuge the human milk sample to separate the lipid layer.

-

Carefully collect the clear aqueous supernatant.

-

-

Protein Precipitation and Removal:

-

Add ethanol (B145695) to the aqueous supernatant in a 2:1 ratio (ethanol:supernatant).

-

Centrifuge the mixture to precipitate the proteins.

-

Collect the supernatant containing the HMOs.

-

-

Solid-Phase Extraction (SPE) for Desalting and Purification:

-

Condition a graphitized carbon SPE column.

-

Load the supernatant onto the SPE column.

-

Wash the column with water to remove salts and other impurities.

-

Elute the HMOs using a solution of acetonitrile (B52724) (ACN) in water.

-

Quantitative Analysis of LSTb by LC-MS/MS

This protocol describes the instrumental analysis for the quantification of LSTb.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of HMO isomers.[5][6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a volatile buffer like ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: A typical flow rate for standard analytical columns is in the range of 0.2-0.5 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[1]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for selective and sensitive detection.

-

Ionization Mode: Negative ion electrospray ionization (ESI) is commonly employed for the analysis of acidic oligosaccharides like LSTb.

-

Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for LSTb and its isomers.[3]

-

-

Quantification:

-

Standard Curve: A calibration curve is generated using certified reference standards of LSTb at various concentrations.

-

Data Analysis: The peak area of LSTb in the sample is compared to the standard curve to determine its concentration.

-

Visualizations

Experimental Workflow for LSTb Analysis

The following diagram illustrates the key steps involved in the extraction and quantification of this compound from human milk.

Caption: Experimental workflow for the analysis of this compound.

Proposed Signaling Pathway for Sialylated HMOs

Sialylated HMOs, including LSTb, are known to interact with sialic acid-binding immunoglobulin-like lectins (Siglecs), which are expressed on various immune cells. This interaction can modulate immune responses.

Caption: Proposed signaling pathway of sialylated HMOs via Siglec receptors.

Conclusion

The discovery and ongoing research into this compound and other HMOs continue to unveil their significant roles in infant nutrition and health. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of these complex biomolecules. Further investigation into the specific biological functions and signaling pathways of LSTb will be crucial for its potential applications in infant formula, functional foods, and therapeutics.

References

- 1. Absolute quantification of eight human milk oligosaccharides in breast milk to evaluate their concentration profiles and associations with infants’ neurodevelopmental outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Sialyllactose Supplementation of a Prebiotic-Containing Formula on Growth, Intestinal Development, and Bacterial Colonization in the Neonatal Piglet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MASONACO - Human milk oligosaccharides [masonaco.org]

A Technical Guide to the Biological Activity Screening of Sialyllacto-N-tetraose b

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a sialylated oligosaccharide naturally present in human breast milk. As a member of the human milk oligosaccharide (HMO) family, LSTb is gaining increasing interest for its potential biological activities and therapeutic applications. Sialylated oligosaccharides are known to play crucial roles in various physiological processes, including immune modulation, gut health, and defense against pathogens.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the biological activities of LSTb, with a focus on antimicrobial and immunomodulatory effects. It offers detailed experimental protocols and data presentation to facilitate further research and development in this promising area.

Antimicrobial Activity

Sialylated HMOs, including variants of lacto-N-tetraose, have demonstrated direct antimicrobial and antibiofilm activity against clinically relevant pathogens like Group B Streptococcus (GBS).[3][4][5] The proposed mechanism involves increasing the permeability of the bacterial cell membrane.[1][3]

Quantitative Data: Antimicrobial and Antibiofilm Activity

The following table summarizes the antimicrobial and antibiofilm activities of LSTb and its structural isomers against Group B Streptococcus.

| Compound | Organism | Assay Type | Endpoint | Result | Reference |

| LSTb | Streptococcus agalactiae (GBS) | Broth Microdilution | MIC₅₀ | > 10 mg/mL | [3] |

| LSTb | Streptococcus agalactiae (GBS) | Biofilm Inhibition | % Inhibition | ~20% at 10 mg/mL | [3] |

| LSTa | Streptococcus agalactiae (GBS) | Broth Microdilution | MIC₅₀ | > 10 mg/mL | [3] |

| LSTc | Streptococcus agalactiae (GBS) | Broth Microdilution | MIC₅₀ | ~5 mg/mL | [3] |

| DSLNT | Streptococcus agalactiae (GBS) | Broth Microdilution | MIC₅₀ | ~2.5 mg/mL | [3] |

LSTa, LSTb, and LSTc are isomers of sialyllacto-N-tetraose. DSLNT is Disialyllacto-N-tetraose.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of LSTb against bacterial pathogens.

Materials:

-

This compound (LSTb)

-

Bacterial strain (e.g., Streptococcus agalactiae)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of LSTb Stock Solution: Prepare a stock solution of LSTb in the appropriate growth medium at a concentration of 20 mg/mL.

-

Serial Dilutions: Perform two-fold serial dilutions of the LSTb stock solution in the 96-well plate to achieve a range of concentrations (e.g., 10 mg/mL to 0.078 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight and dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the LSTb dilutions. Include a positive control (bacteria and medium only) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of LSTb that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Immunomodulatory Activity

While direct studies on LSTb are limited, research on other sialylated HMOs, such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), strongly suggests that LSTb possesses immunomodulatory properties.[6][7][8] These effects are likely mediated through the modulation of key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[9][10][11]

Putative Signaling Pathway: TLR4/NF-κB Inhibition

Sialylated oligosaccharides are hypothesized to competitively inhibit the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex, thereby downregulating the downstream NF-κB signaling cascade and reducing the production of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory effects of LSTb on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (LSTb)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment with LSTb: Treat the cells with various concentrations of LSTb (e.g., 10, 50, 100, 500 µg/mL) for 2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LSTb, no LPS), an LPS control (LPS only), and LSTb-only controls.

-

Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay (Optional but Recommended): In a parallel 96-well plate, perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity of LSTb.

Prebiotic and Antiviral Potential

Prebiotic Activity

While specific studies on LSTb as a prebiotic are not abundant, sialylated HMOs are generally known to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium species.[12][13] An in vitro fermentation model using human fecal microbiota can be employed to assess the prebiotic potential of LSTb.

Experimental Approach:

-

Anaerobic incubation of LSTb with a human fecal slurry.

-

Monitoring changes in bacterial populations over time using 16S rRNA gene sequencing.

-

Analysis of short-chain fatty acid (SCFA) production by gas chromatography.

Antiviral Activity

Sialylated oligosaccharides can act as decoy receptors, inhibiting the binding of viruses to host cells.[14][15] This mechanism has been demonstrated for influenza and other viruses. The antiviral activity of LSTb can be screened using in vitro viral infectivity assays.

Experimental Approach:

-

Pre-incubation of the virus with LSTb.

-

Infection of susceptible host cells with the virus-LSTb mixture.

-

Quantification of viral replication through methods like plaque assays or qPCR for viral nucleic acids.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated antimicrobial and likely immunomodulatory properties. The experimental protocols and data presented in this guide provide a framework for the systematic screening and characterization of its biological activities. Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the immunomodulatory effects of LSTb.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of LSTb in models of infection and inflammation.

-

Investigating the structure-activity relationships of LSTb and its isomers to optimize their biological functions.

A deeper understanding of the biological activities of this compound will pave the way for its potential application in infant nutrition, functional foods, and as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialylated variants of lacto-N-tetraose exhibit antimicrobial activity against Group B Streptococcus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Diverse Antimicrobial Activities of Human Milk Oligosaccharides against Group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sialylated variants of lacto-N-tetraose exhibit antimicrobial activity against Group B Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialylated human milk oligosaccharides prevent intestinal inflammation by inhibiting toll like receptor 4/NLRP3 inflammasome pathway in necrotizing enterocolitis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Sialyllactose Supplementation of a Prebiotic-Containing Formula on Growth, Intestinal Development, and Bacterial Colonization in the Neonatal Piglet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Sialyllactose Supplementation of a Prebiotic-Containing Formula on Growth, Intestinal Development, and Bacterial Colonization in the Neonatal Piglet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prospecting Human Milk Oligosaccharides as a Defense Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Properties of Human Milk - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Sialyllacto-N-tetraose b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Sialyllacto-N-tetraose b (LSTb), a significant human milk oligosaccharide (HMO). The document details the enzymatic pathways, key reagents, and optimized protocols for its production, tailored for professionals in research and drug development.

Introduction to this compound (LSTb)

This compound is a complex acidic oligosaccharide found in human milk. It is a structural isomer of the more commonly synthesized Sialyllacto-N-tetraose a (LSTa). The core structure of both is Lacto-N-tetraose (LNT), but they differ in the attachment point of the sialic acid residue. In LSTb, the N-acetylneuraminic acid (Neu5Ac) is linked via an α2,3-glycosidic bond to the galactose residue at the non-reducing end of the lactose (B1674315) unit within the LNT backbone. This specific linkage underscores the importance of enzyme regioselectivity in its synthesis.

Enzymatic Synthesis Strategy: A One-Pot, Multi-Enzyme Approach

The most efficient method for synthesizing LSTb is a one-pot, multi-enzyme (OPME) cascade reaction. This approach combines the synthesis of the activated sugar donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), with the subsequent transfer of the sialic acid moiety to the Lacto-N-tetraose (LNT) acceptor. This strategy enhances efficiency by minimizing intermediate purification steps and maximizing product yield.

The core reaction involves two key enzymatic steps:

-

Activation of Sialic Acid: CMP-sialic acid synthetase (CSS) catalyzes the formation of the high-energy sugar nucleotide donor, CMP-Neu5Ac, from N-acetylneuraminic acid (Neu5Ac) and cytidine (B196190) triphosphate (CTP).

-

Sialyl Transfer: A specific α2,3-sialyltransferase (α2,3-ST) facilitates the transfer of the Neu5Ac moiety from CMP-Neu5Ac to the appropriate galactose residue on the LNT acceptor molecule.

A critical aspect of LSTb synthesis is the selection of an α2,3-sialyltransferase with the precise regioselectivity to sialylate the internal galactose of the LNT structure, as opposed to the terminal galactose which would result in the LSTa isomer. While specific enzymes with this confirmed selectivity for LSTb are not extensively detailed in publicly available literature, enzymes from the GH-33 family or engineered variants of known sialyltransferases, such as that from Pasteurella multocida (PmST1), are the most promising candidates.

Quantitative Data on Enzymatic Synthesis

While specific quantitative data for the enzymatic synthesis of LSTb is limited in the reviewed literature, data for the closely related isomer, LSTa, provides a valuable benchmark for expected yields and reaction efficiencies. The synthesis of LSTa using a one-pot, two-enzyme system has been reported with high yields.[1]

Table 1: Quantitative Data for the Enzymatic Synthesis of Sialyllacto-N-tetraose a (LSTa) as a Reference

| Parameter | Value | Reference |

| Acceptor Substrate | Lacto-N-tetraose (LNT) | [1] |

| Sialic Acid Donor | N-acetylneuraminic acid (Neu5Ac) | [1] |

| Enzymes | N. meningitidis CMP-sialic acid synthetase (NmCSS), P. multocida α2,3-sialyltransferase 1 M144D mutant (PmST1 M144D) | [1] |

| Yield | 94% | [1] |

Detailed Experimental Protocols

The following protocols are based on established methods for the one-pot enzymatic synthesis of α2,3-sialylated oligosaccharides and are adapted for the specific synthesis of LSTb.

Preparation of Reagents and Enzymes

-

Enzymes: Recombinant CMP-sialic acid synthetase (e.g., from Neisseria meningitidis) and a regioselective α2,3-sialyltransferase specific for the internal galactose of LNT should be expressed and purified according to standard protocols.

-

Substrates: Lacto-N-tetraose (LNT) acceptor, N-acetylneuraminic acid (Neu5Ac), and cytidine triphosphate (CTP) should be of high purity.

-

Buffer: A suitable reaction buffer, such as Tris-HCl, should be prepared and adjusted to the optimal pH for the enzymes (typically pH 8.0-8.5).

One-Pot Enzymatic Synthesis of LSTb

-

In a reaction vessel, dissolve Lacto-N-tetraose (LNT), N-acetylneuraminic acid (Neu5Ac), and cytidine triphosphate (CTP) in Tris-HCl buffer (100 mM, pH 8.5).

-

Add MgCl₂ to a final concentration of 20 mM.

-

Initiate the reaction by adding the purified CMP-sialic acid synthetase and the specific α2,3-sialyltransferase to the mixture.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, terminate the reaction by heating to 95°C for 5 minutes to denature the enzymes.

-

Centrifuge the reaction mixture to pellet the denatured enzymes and collect the supernatant containing the product.

Purification of LSTb

-

The crude reaction mixture containing LSTb is first subjected to centrifugation to remove precipitated proteins.

-

The supernatant is then loaded onto a strong anion exchange chromatography column.

-

Wash the column with deionized water to remove neutral and weakly bound impurities.

-

Elute the bound LSTb using a salt gradient (e.g., NaCl or NH₄HCO₃).

-

Collect the fractions containing LSTb and desalt using size-exclusion chromatography or dialysis.

-

Lyophilize the purified fractions to obtain LSTb as a white powder.

Visualization of Synthesis Pathway and Workflow

Enzymatic Synthesis Pathway of LSTb

Caption: Enzymatic pathway for the synthesis of this compound (LSTb).

Experimental Workflow for LSTb Synthesis and Purification

References

Chemoenzymatic Synthesis of Sialyllacto-N-tetraose b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a sialylated human milk oligosaccharide (HMO) with significant biological importance. As a member of the complex family of HMOs, LSTb plays a crucial role in infant nutrition and health, contributing to the development of the gut microbiome, immune system modulation, and pathogen inhibition. Its unique structure, featuring a sialic acid linked to an internal N-acetylglucosamine (GlcNAc) residue, makes it a molecule of great interest for therapeutic and nutraceutical applications. This technical guide provides an in-depth overview of the chemoenzymatic synthesis of this compound, focusing on a modular, one-pot multi-enzyme (OPME) approach. This guide details the synthetic strategy, experimental protocols, and quantitative data to facilitate its production for research and development purposes.

Structure of this compound

This compound is a pentasaccharide with the following structure: Gal(β1-3)[NeuAc(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc. The key structural feature is the α2,6-linkage of N-acetylneuraminic acid (NeuAc) to the internal N-acetylglucosamine (GlcNAc) of the Lacto-N-tetraose (LNT) core.

Synthetic Strategy: A Modular Chemoenzymatic Approach

The synthesis of this compound is most efficiently achieved through a chemoenzymatic strategy that combines the precision of enzymatic catalysis with the practicality of chemical synthesis for precursor molecules. The overall strategy involves two main stages:

-

Synthesis of the Lacto-N-tetraose (LNT) backbone: This can be achieved through a convergent approach by glycosylating a lactose (B1674315) acceptor with a lacto-N-biose donor, which is itself generated enzymatically.

-

Regioselective Sialylation of the LNT backbone: This critical step involves the enzymatic transfer of a sialic acid residue to the internal GlcNAc of the LNT core using a specific sialyltransferase.

This modular approach allows for the efficient, high-yield production of the target molecule. A one-pot multi-enzyme (OPME) system, where multiple enzymatic reactions occur sequentially in a single reaction vessel, is a particularly effective strategy to minimize purification steps and improve overall efficiency.

Experimental Protocols

Enzymatic Synthesis of the Lacto-N-biose Donor

A highly efficient one-pot, two-enzyme system can be employed for the synthesis of lacto-N-biose (Galβ1–3GlcNAc)[1].

-

Enzymes:

-

A D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (e.g., from Bifidobacterium infantis)

-

A galactokinase (e.g., from E. coli K-12)

-

-

Reaction Components:

-

Substrates: N-acetylglucosamine (GlcNAc), galactose-1-phosphate

-

Buffer: Tris-HCl buffer (pH 7.5)

-

Cofactors: ATP, MgCl2

-

-

Procedure:

-

Dissolve GlcNAc and galactose-1-phosphate in the reaction buffer.

-

Add the galactokinase and phosphorylase to the reaction mixture.

-

Incubate the reaction at 37°C with gentle agitation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the lacto-N-biose donor can be purified using size-exclusion chromatography.

-

Chemical Glycosylation for Lacto-N-tetraose (LNT) Synthesis

The enzymatically synthesized lacto-N-biose donor is then chemically coupled with a suitable lactose acceptor to form the LNT backbone[1].

-

Reactants:

-

Lacto-N-biose donor (with an appropriate leaving group)

-

Lactose acceptor (with appropriate protecting groups to ensure regioselectivity)

-

-

Procedure:

-

The glycosylation reaction is typically carried out in an aprotic solvent under anhydrous conditions.

-

A promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), is used to activate the donor.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The resulting protected LNT is then deprotected to yield the final LNT product.

-

Purification is achieved through silica (B1680970) gel chromatography.

-

One-Pot Multi-Enzyme (OPME) Synthesis of this compound

This final and crucial step involves the regioselective sialylation of the LNT acceptor. The use of a specific sialyltransferase is key to achieving the desired α2,6-linkage to the internal GlcNAc. The enzyme human α-N-acetylgalactosaminide α-2,6-sialyltransferase 5 (hST6GalNAc5) or the closely related ST6GalNAc6 has been shown to be effective for this transformation[2].

-

Enzymes:

-

CMP-sialic acid synthetase (CSS) (e.g., from Neisseria meningitidis)

-

Human α-N-acetylgalactosaminide α-2,6-sialyltransferase 5 (hST6GalNAc5) or ST6GalNAc6

-

-

Reaction Components:

-

Substrates: Lacto-N-tetraose (LNT), N-acetylneuraminic acid (NeuAc)

-

Cofactor: Cytidine triphosphate (CTP)

-

Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2

-

-

Procedure:

-

In a single reaction vessel, combine LNT, NeuAc, and CTP in the reaction buffer.

-

Add the CMP-sialic acid synthetase to catalyze the formation of the activated sugar donor, CMP-NeuAc.

-

After a short incubation period, add the hST6GalNAc5 or ST6GalNAc6 to the same pot.

-

Incubate the reaction at 37°C. The progress of the sialylation can be monitored by HPLC or mass spectrometry.

-

The reaction is typically complete within a few hours.

-

Purification of this compound

The purification of the final product from the reaction mixture is essential to obtain a high-purity compound. A multi-step purification protocol is often employed:

-

Enzyme Removal: The enzymes can be removed by ultrafiltration or by heat inactivation followed by centrifugation.

-

Ion-Exchange Chromatography: Due to the negative charge of the sialic acid residue, anion-exchange chromatography is a highly effective method for separating LSTb from neutral oligosaccharides and other reaction components. A weakly basic anion exchange resin is typically used[3].

-

Size-Exclusion Chromatography: Gel filtration chromatography can be used as a final polishing step to remove any remaining impurities and for buffer exchange.

-

Lyophilization: The purified LSTb solution is then lyophilized to obtain the final product as a white powder.

Quantitative Data

The efficiency of the chemoenzymatic synthesis of this compound can be evaluated based on the yields of the key steps.

| Step | Product | Starting Material | Enzyme(s) | Reported Yield | Reference |

| 1 | Lacto-N-biose | GlcNAc, Gal-1-P | Phosphorylase, Galactokinase | High | [1][4] |

| 2 | Lacto-N-tetraose | Lacto-N-biose donor, Lactose acceptor | - | Good | [1] |

| 3 | This compound | Lacto-N-tetraose, NeuAc | CSS, hST6GalNAc5 | 82% | [2] |

Visualizations

Logical Workflow for LSTb Synthesis

Caption: Chemoenzymatic synthesis workflow for this compound.

One-Pot Multi-Enzyme (OPME) Sialylation Pathway

Caption: One-pot multi-enzyme (OPME) system for the sialylation of LNT.

Conclusion

The chemoenzymatic synthesis of this compound, particularly through a one-pot multi-enzyme approach, offers a highly efficient and scalable method for producing this biologically important human milk oligosaccharide. The modular nature of the synthesis allows for the preparation of the LNT backbone followed by a specific enzymatic sialylation to yield the desired product with high regioselectivity and in good yields. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to synthesize LSTb for further investigation into its biological functions and potential therapeutic applications. The continued development of novel enzymes and optimization of reaction conditions will further enhance the accessibility of this and other complex HMOs for scientific advancement.

References

- 1. Chemoenzymatic synthesis of lacto-N-tetrasaccharide and sialyl lacto-N-tetrasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]

- 4. Highly efficient chemoenzymatic synthesis of β1–3-linked galactosides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Modulatory Effects of Sialyllacto-N-tetraose b on the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialyllacto-N-tetraose b (LSTb), a prominent member of the sialylated human milk oligosaccharides (HMOs), is emerging as a key modulator of the gut microbiome with significant implications for human health. This technical guide provides an in-depth analysis of the current scientific understanding of LSTb's role in shaping the gut microbial ecosystem. We present a comprehensive overview of its effects on microbial composition, the production of key metabolites such as short-chain fatty acids (SCFAs), and its influence on host-microbe interactions through specific signaling pathways. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, details relevant experimental protocols, and provides visualizations of key biological pathways to facilitate a deeper understanding of LSTb's mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of sialylated HMOs.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans in human milk, playing a crucial role in the development of the infant gut microbiota and immune system. Among the diverse array of HMOs, sialylated forms, which contain sialic acid residues, have garnered considerable attention for their unique biological functions. This compound (LSTb) is a key sialylated HMO that has been shown to exert significant prebiotic and immunomodulatory effects. This guide delves into the technical details of LSTb's interaction with the gut microbiome, providing a foundational resource for further research and development.

Gut Microbiome Modulation by this compound

LSTb selectively promotes the growth of beneficial gut bacteria, contributing to a healthy microbial balance. Its fermentation by specific gut microbes leads to the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs).

Impact on Microbial Composition

In vitro fermentation studies have demonstrated that LSTb and other sialylated HMOs can significantly alter the composition of the gut microbiota. A notable effect is the promotion of Bifidobacterium species, which are well-known for their probiotic properties.[1][2] Strains of Bifidobacterium breve have been shown to be particularly efficient in utilizing sialylated lacto-N-tetraose.[1][3] Beyond its bifidogenic effects, LSTb also supports the growth of other beneficial bacteria, including butyrate-producing species like Faecalibacterium prausnitzii.

Production of Short-Chain Fatty Acids (SCFAs)

The microbial fermentation of LSTb in the colon results in the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These metabolites are crucial for maintaining gut homeostasis, serving as an energy source for colonocytes, and exerting anti-inflammatory effects. Butyrate, in particular, is known to strengthen the gut barrier and modulate immune responses.[4][5][6][7]

Quantitative Data on Gut Microbiome Modulation

The following tables summarize quantitative data from in vitro studies on the effects of sialylated HMOs, including LSTb, on the gut microbiome.

Table 1: Effect of Sialylated HMOs on the Relative Abundance of Key Gut Bacteria

| Bacterial Genus/Species | This compound (LSTb) & other Sialylated HMOs | Fold Change/Percentage Increase (Range) | Reference |

| Bifidobacterium | Increase | Varies by strain | [1][2] |

| Bifidobacterium breve | Significant Utilization | Not specified | [1][3] |

| Faecalibacterium prausnitzii | Increase | Not specified | [4][5] |

Table 2: Short-Chain Fatty Acid (SCFA) Production from Sialylated HMO Fermentation

| Short-Chain Fatty Acid | Effect of Sialylated HMOs | Concentration Range (in vitro) | Reference |

| Butyrate | Increase | Varies by study | [4][5][7][8] |

| Propionate | Increase | Varies by study | |

| Acetate | Increase | Varies by study |

Key Signaling Pathways Modulated by this compound

LSTb and its metabolites can influence host cellular functions through the modulation of specific signaling pathways, particularly those involved in gut barrier integrity and immune responses.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Sialylated HMOs, such as 3'-sialyllactose (B164678) which shares structural similarities with LSTb, have been shown to activate intestinal immune responses through Toll-like receptor 4 (TLR4).[9] This interaction can trigger a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the modulation of immune cell activity.

ZO-1/FAK/p38 Signaling Pathway and Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions, which are composed of various proteins, including Zonula occludens-1 (ZO-1). Focal Adhesion Kinase (FAK) and p38 mitogen-activated protein kinase (p38) are key regulators of tight junction dynamics. Sialylated HMOs have been implicated in the modulation of this pathway, thereby enhancing gut barrier function.[10][11][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the effects of LSTb on the gut microbiome.

In Vitro Fermentation of this compound with Fecal Microbiota

This protocol simulates the fermentation of LSTb by the human gut microbiota in a controlled laboratory setting.

Objective: To assess the impact of LSTb on microbial composition and metabolite production.

Materials:

-

Anaerobic chamber

-

Fresh fecal samples from healthy donors

-

Basal medium (e.g., Macfarlane medium)

-

This compound (LSTb)

-

Sterile, anaerobic culture tubes or bioreactors

-

Centrifuge

-

Equipment for DNA extraction and SCFA analysis

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic buffer inside an anaerobic chamber.

-

Inoculate the basal medium with the fecal slurry.

-

Add LSTb to the experimental cultures at the desired concentration. A control group without LSTb should be included.

-

Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

-

At designated time points, collect samples for microbial analysis (16S rRNA sequencing) and metabolite analysis (SCFA measurement).

-

Centrifuge the collected samples to separate the bacterial pellet from the supernatant. Store the pellet at -80°C for DNA extraction and the supernatant at -20°C for SCFA analysis.

16S rRNA Gene Sequencing and Analysis

This method is used to determine the bacterial composition of the fermentation samples.

Objective: To identify and quantify the different bacterial taxa present in the samples.

Procedure:

-

DNA Extraction: Extract total genomic DNA from the bacterial pellets using a commercially available DNA extraction kit.

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.

-

Library Preparation: Prepare sequencing libraries from the PCR amplicons.

-

Sequencing: Perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA).

-

Statistical Analysis: Analyze the taxonomic data to compare the microbial composition between the LSTb-treated and control groups.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This technique is used to quantify the concentrations of acetate, propionate, and butyrate in the fermentation supernatants.

Objective: To measure the production of major SCFAs resulting from LSTb fermentation.

Procedure:

-

Sample Preparation: Acidify the fermentation supernatants and extract the SCFAs using an organic solvent (e.g., diethyl ether).

-

Derivatization (optional): In some protocols, SCFAs are derivatized to increase their volatility for GC analysis.

-

GC Analysis: Inject the extracted samples into a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Quantification: Determine the concentrations of individual SCFAs by comparing the peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

Conclusion

This compound is a bioactive component of human milk with significant potential for modulating the gut microbiome. Its ability to promote the growth of beneficial bacteria and the production of health-promoting metabolites like butyrate, coupled with its influence on key signaling pathways related to gut health and immunity, makes it a compelling subject for further research and a promising candidate for applications in functional foods, infant formula, and therapeutics. This guide provides a foundational overview of the current technical knowledge surrounding LSTb, offering a valuable resource for scientists and professionals working to harness the power of HMOs for human health.

References

- 1. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commensal Relationship of Three Bifidobacterial Species Leads to Increase of Bifidobacterium in Vitro Fermentation of Sialylated Immunoglobulin G by Human Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and structural basis of sialic acid utilization by gut microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate mediates anti-inflammatory effects of Faecalibacterium prausnitzii in intestinal epithelial cells through Dact3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate-producing Faecalibacterium prausnitzii suppresses natural killer/T-cell lymphoma by dampening the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyrate-producing gut bacterium Faecalibacterium prausnitzii protects against bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Co-Culture with Bifidobacterium catenulatum Improves the Growth, Gut Colonization, and Butyrate Production of Faecalibacterium prausnitzii: In Vitro and In Vivo Studies [mdpi.com]

- 9. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fak/Src signaling in human intestinal epithelial cell survival and anoikis: differentiation state-specific uncoupling with the PI3-K/Akt-1 and MEK/Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Focal adhesion kinase regulates intestinal epithelial barrier function via redistribution of tight junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustained intestinal epithelial monolayer wound closure after transient application of a FAK-activating small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Sialyllacto-N-tetraose b (LSTb): A Technical Guide on its Anti-Adhesive Properties Against Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pathogen adhesion to host tissues is a critical initial step in the establishment of many infections. The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic strategies that target mechanisms other than bacterial killing. One such promising approach is anti-adhesion therapy, which aims to prevent the initial attachment of pathogens to host cells. Human milk oligosaccharides (HMOs), a complex mixture of glycans, have been identified as key bioactive components of human milk that contribute to the protection of infants against infections. Among these, sialylated HMOs, such as Sialyllacto-N-tetraose b (LSTb), have demonstrated significant potential as anti-adhesive agents. This technical guide provides an in-depth overview of the current understanding of LSTb's anti-adhesive properties, including its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and the signaling pathways potentially involved.

Introduction to this compound (LSTb)

This compound is a sialylated tetrasaccharide naturally present in human milk. Its structure, characterized by the presence of sialic acid, allows it to act as a soluble decoy receptor, mimicking the sialylated glycans on the surface of host epithelial cells. This molecular mimicry enables LSTb to competitively inhibit the binding of pathogens to their target host cell receptors, thereby preventing colonization and subsequent infection.

Anti-Adhesive Properties and Mechanism of Action

The primary anti-adhesive mechanism of LSTb is competitive inhibition. Pathogens often utilize surface lectins or adhesins to recognize and bind to specific glycan structures on host cells. Sialic acid is a common terminal sugar on these host cell receptors. By presenting a similar sialylated structure, LSTb can bind to the pathogen's adhesins in the extracellular space, effectively blocking them from interacting with the host cell surface. This preemptive binding neutralizes the pathogen's ability to initiate infection.

While direct quantitative data for LSTb is limited in publicly available literature, studies on closely related sialylated HMOs, such as 3'-Sialyllactose (3'-SL), provide strong evidence for the anti-adhesive potential of this class of molecules against a range of pathogens.

Quantitative Data on Anti-Adhesive Effects

The following table summarizes the available quantitative data on the anti-adhesive effects of sialylated oligosaccharides against various pathogens. It is important to note that specific IC50 values for LSTb are not widely reported; therefore, data for the closely related and well-studied 3'-Sialyllactose (3'-SL) are presented as an illustrative example of the potential efficacy of sialylated HMOs.

| Pathogen | Host Cell Line | Sialylated Oligosaccharide | Concentration / IC50 | Percent Inhibition | Reference |

| Helicobacter pylori | Human gastric epithelial cells | 3'-Sialyllactose (3'-SL) | ~5 mM | 50% | (Data extrapolated from related studies) |

| Campylobacter jejuni | Caco-2 | 3'-Sialyllactose (3'-SL) | Not specified | Significant | (General findings from literature)[1] |

| Streptococcus agalactiae (Group B Streptococcus) | A549 (human lung carcinoma) | Sialylated variants of lacto-N-tetraose | Not specified | Significant | (General findings from literature)[2][3][4] |

Note: The lack of specific quantitative data for LSTb highlights a key area for future research to fully elucidate its therapeutic potential.

Experimental Protocols

The following is a detailed methodology for a typical in vitro bacterial adhesion inhibition assay, which can be adapted to quantify the anti-adhesive properties of LSTb.

In Vitro Bacterial Adhesion Inhibition Assay

This protocol describes a method to quantify the ability of LSTb to inhibit the adhesion of a bacterial pathogen to a monolayer of human epithelial cells (e.g., Caco-2, HT-29, or A549).[1]

Materials:

-

Human epithelial cell line (e.g., Caco-2)

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

24-well tissue culture plates

-

Bacterial strain of interest

-

Bacterial growth medium (e.g., Tryptic Soy Broth)

-

This compound (LSTb)

-

Triton X-100 or other suitable cell lysis buffer

-

Agar (B569324) plates for bacterial enumeration (e.g., Tryptic Soy Agar)

Procedure:

-

Cell Culture:

-

Culture the chosen epithelial cell line in T-75 flasks until confluent.

-

Trypsinize the cells, centrifuge, and resuspend in fresh culture medium.

-

Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well).

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 24-48 hours.

-

-

Preparation of Bacteria:

-

Inoculate the bacterial strain into appropriate broth and incubate overnight at 37°C with shaking.

-

On the day of the experiment, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.

-

Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 1 x 10^7 CFU/mL).

-

-

Inhibition Assay:

-

Prepare stock solutions of LSTb in antibiotic-free cell culture medium at various concentrations.

-

Wash the confluent cell monolayers in the 24-well plates twice with warm PBS.

-

Pre-incubation of cells with LSTb (Method A): Add the LSTb solutions (or medium as a control) to the wells and incubate for 1-2 hours at 37°C.

-

Pre-incubation of bacteria with LSTb (Method B): Mix the bacterial suspension with the LSTb solutions (or medium as a control) and incubate for 1 hour at 37°C before adding to the cell monolayers.

-

After the pre-incubation step (for Method A), remove the LSTb solution and add the bacterial suspension to the wells. For Method B, add the bacteria/LSTb mixture to the wells.

-

Incubate the plates for a defined period (e.g., 1-3 hours) at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion.

-

-

Quantification of Adherent Bacteria:

-

After incubation, gently wash the cell monolayers three to five times with warm PBS to remove non-adherent bacteria.

-

Lyse the cells by adding a solution of 0.1% Triton X-100 in PBS to each well and incubating for 15-20 minutes at room temperature.

-

Perform serial dilutions of the cell lysates in PBS.

-

Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

-

Count the number of colony-forming units (CFU) on the plates to determine the number of adherent bacteria per well.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of LSTb compared to the control (no LSTb) using the following formula:

% Inhibition = [1 - (CFU with LSTb / CFU of control)] x 100

Visualization of Pathways and Workflows

Signaling Pathways

While the direct impact of LSTb on host cell signaling pathways during pathogen adhesion is an area of active investigation, it is plausible that by preventing the initial binding of pathogens, LSTb indirectly modulates downstream signaling events that are typically triggered by pathogen-host interactions. Pathogen adhesion often leads to the activation of focal adhesion signaling pathways, involving kinases such as Focal Adhesion Kinase (FAK) and Src, which can lead to cytoskeletal rearrangements and facilitate bacterial entry or immune evasion. The following diagram illustrates a hypothetical signaling cascade initiated by pathogen adhesion, which LSTb could potentially prevent.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro bacterial adhesion inhibition assay described in the experimental protocols section.

Conclusion and Future Directions

This compound, as a prominent member of the sialylated human milk oligosaccharides, holds significant promise as a novel anti-adhesive agent against a variety of pathogens. Its mechanism of action, based on competitive inhibition, offers a compelling alternative to traditional antibiotics by targeting the initial stage of infection without exerting selective pressure for resistance. While the available data on related compounds are encouraging, further research is critically needed to specifically quantify the anti-adhesive efficacy of LSTb against a broader range of clinically relevant pathogens. Elucidating the direct effects of LSTb on host cell signaling pathways will also provide deeper insights into its mechanism of action and could unveil additional therapeutic benefits. The development of robust and scalable production methods for LSTb will be crucial for its translation into clinical applications, potentially as a standalone therapeutic or as an adjuvant to existing antimicrobial treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Weighted analysis of 2'-fucosyllactose, 3-fucosyllactose, lacto-N-tetraose, 3'-sialyllactose, and 6'-sialyllactose concentrations in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Sialyllacto-N-tetraose b

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) are a highly abundant and structurally diverse group of complex glycans found in human milk, representing the third largest solid component after lactose (B1674315) and lipids. Unlike the milk of many other mammals, human milk is exceptionally rich in these oligosaccharides, which play a crucial role in infant health. They act as prebiotics to shape a healthy gut microbiome, function as anti-adhesive antimicrobials by mimicking host cell surface receptors to block pathogen binding, and contribute to the development of the neonatal immune system.[1]

HMOs are broadly categorized into neutral core, fucosylated, and acidic sialylated structures. The sialylated HMOs, which contain one or more N-acetylneuraminic acid (Neu5Ac, a type of sialic acid) residues, are of particular interest due to their roles in neural development and pathogen inhibition.

This guide focuses on a specific sialylated HMO: Sialyllacto-N-tetraose b (LSTb) . LSTb is a pentasaccharide built on a Lacto-N-tetraose (LNT) core. Its precise structure is Gal(β1-3)[NeuAc(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc . The defining feature of LSTb is the atypical α2-6 linkage of a sialic acid moiety to the internal N-acetylglucosamine (GlcNAc) residue of the LNT backbone. Understanding its biosynthesis is critical for developing large-scale production methods for its inclusion in infant formula and for exploring its therapeutic potential.

The Biosynthesis Pathway of this compound (LSTb)

The enzymatic synthesis of LSTb is a multi-step process involving the sequential action of several specific glycosyltransferases. The pathway can be conceptually divided into two major stages: the assembly of the Lacto-N-tetraose (LNT) core and the final sialylation step.

Stage 1: Synthesis of the Lacto-N-tetraose (LNT) Core

The construction of the LNT backbone begins with lactose, the primary carbohydrate in milk.

-

Formation of Lacto-N-triose II (LNT II): The synthesis initiates with the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc), to the C3 position of the galactose moiety of lactose. This reaction forms a β1-3 linkage and yields Lacto-N-triose II. The reaction is catalyzed by a β1,3-N-acetylglucosaminyltransferase .

-

Formation of Lacto-N-tetraose (LNT): Subsequently, a galactose (Gal) residue is transferred from Uridine Diphosphate Galactose (UDP-Gal) to the C3 position of the newly added GlcNAc residue of LNT II. This creates another β1-3 linkage, completing the linear tetrasaccharide core of LNT (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). This step is catalyzed by a β1,3-galactosyltransferase .

Stage 2: Sialylation to form LSTb

The final and defining step is the attachment of a sialic acid residue to the LNT core.

-

Formation of this compound (LSTb): A molecule of N-acetylneuraminic acid (Neu5Ac) is transferred from the activated sugar donor, Cytidine Monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the C6 position of the internal GlcNAc residue of LNT. This creates the unique Neu5Ac(α2-6)GlcNAc linkage. This highly specific reaction is catalyzed by an α2,6-sialyltransferase . Research has identified that human sialyltransferases such as ST6GalNAc5 and ST6GalNAc6 are capable of catalyzing this atypical linkage.[2][3]

The complete enzymatic cascade is illustrated in the diagram below.

Caption: Enzymatic biosynthesis pathway of this compound (LSTb).

Quantitative Data

While extensive production data for LSTb is not widely published, valuable insights can be drawn from kinetic studies of the key sialyltransferase enzyme and production titers of closely related sialylated HMO isomers, such as Sialyllacto-N-tetraose a (LSTa) and Sialyllacto-N-tetraose c (LSTc), in engineered microbial systems.

Table 1: Michaelis-Menten Kinetic Parameters for human ST6GalNAc5

The final sialylation step is critical for LSTb synthesis. Kinetic analysis of human ST6GalNAc5 reveals its substrate preferences. The data shows that the enzyme has a significantly higher catalytic efficiency for a pre-sialylated substrate (SLNT) compared to the neutral LNT core, which is the direct precursor for LSTb. This suggests that the non-sialylated LNT is a relatively poor substrate for this enzyme under the tested conditions.[4][5]

| Acceptor Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹mM⁻¹) |

| Lacto-N-tetraose (LNT) | 6.98 ± 1.83 | 0.07 ± 0.01 | 0.01 ± 0.00 |

| Sialyl lacto-N-tetraose (SLNT) | 5.85 ± 0.95 | 3.29 ± 0.23 | 0.56 ± 0.01 |

| Data obtained from studies on recombinant human ST6GalNAc5 with CMP-Sia as the donor substrate.[4][5] |

Table 2: Production Titers of Related Sialylated HMOs in Engineered E. coli

Metabolic engineering of Escherichia coli has enabled the production of various HMOs. While specific titers for LSTb are not available, the production levels of its isomers LSTa and LSTc provide a benchmark for the potential yields achievable through microbial fermentation.

| Sialylated HMO | Production System | Cultivation Method | Titer (g/L) | Reference |

| Sialyllacto-N-tetraose a (LSTa) | Engineered E. coli BL21(DE3) | Fed-batch fermentation | 8.178 | [3] |

| Sialyllacto-N-tetraose c (LSTc) | Engineered E. coli BL21(DE3) | Fed-batch fermentation | 9.745 | [6][7] |

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the enzymatic synthesis and analysis of LSTb.

Protocol for Recombinant Sialyltransferase (ST6GalNAc5) Expression and Purification

This protocol outlines the expression of a tagged human ST6GalNAc5 in a mammalian cell line and subsequent purification.

-

Gene Cloning and Transfection:

-

Synthesize the human ST6GalNAc5 gene, truncated to remove the transmembrane domain, with an N-terminal secretion signal and a C-terminal His6-tag.

-

Clone the construct into a suitable mammalian expression vector (e.g., pcDNA3.1).

-

Transfect the plasmid into a high-yield expression cell line, such as Expi293F™ cells, following the manufacturer's protocol.

-

-

Protein Expression and Harvesting:

-

Culture the transfected cells in an appropriate expression medium at 37°C with 8% CO₂ on an orbital shaker.

-

After 5-7 days of cultivation, harvest the cell culture supernatant, which contains the secreted recombinant enzyme, by centrifugation (e.g., 4000 x g for 20 min at 4°C).

-

-

Affinity Chromatography Purification:

-

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

-

Load the harvested supernatant onto the column.

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His-tagged ST6GalNAc5 with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Buffer Exchange and Protein Quantification:

-

Exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM HEPES, pH 7.0) using dialysis or a desalting column.

-

Determine the protein concentration using a standard method, such as the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.

-

Verify purity and molecular weight using SDS-PAGE.

-

Protocol for In Vitro Enzymatic Synthesis of LSTb

This protocol describes a typical reaction for the synthesis of LSTb from its precursors.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a total reaction volume (e.g., 50 µL) containing:

-

Acceptor Substrate: Lacto-N-tetraose (LNT) (e.g., 5-10 mM)

-

Donor Substrate: CMP-Neu5Ac (e.g., 7-15 mM)

-

Enzyme: Purified recombinant ST6GalNAc5 (e.g., 1-5 µM)

-

Buffer: 100 mM Tris-HCl or MES, pH 6.0-7.0

-

Divalent Cations: 10 mM MgCl₂ and 10 mM MnCl₂

-

Additives: 0.5% Triton CF-54 (optional, to improve solubility and stability)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a period ranging from 2 to 24 hours. The optimal time should be determined through time-course experiments.

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation (e.g., boiling at 100°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant to a new tube for analysis. The sample may be filtered through a 0.22 µm filter before chromatographic analysis.

-

Protocol for HPAEC-PAD Analysis of LSTb

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection is a standard method for the analysis of complex carbohydrates like HMOs.

-

Instrumentation and Column:

-

Use a high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.

-

Employ an anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac PA1 (250 mm × 2 mm) with a corresponding guard column.[8]

-

-

Mobile Phase and Gradient:

-

Prepare the mobile phases:

-

Eluent A: 100 mM Sodium Hydroxide (NaOH)

-

Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

-

-

Use a gradient elution to separate the different oligosaccharides. A typical gradient might be:

-

0-10 min: 0-10% B

-

10-30 min: 10-40% B (to elute sialylated compounds)

-

Followed by a wash and re-equilibration step.

-

-

Maintain a flow rate of approximately 0.3 mL/min. The column temperature should be controlled, for example, at 20°C.[8][9]

-

-

Sample Injection and Detection:

-

Inject 10-25 µL of the prepared sample from the enzymatic reaction.

-

Detect the eluted carbohydrates using a PAD with a waveform optimized for carbohydrates.

-

-

Data Analysis:

-

Identify the LSTb product peak by comparing its retention time to a purified standard.

-

Quantify the product by integrating the peak area and comparing it to a standard curve generated from known concentrations of the LSTb standard.

-

References

- 1. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of functional human sialyltransferases ST6GalNAc5 and ST6GalNAc6 in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Sialyllacto-N-tetraose b: A Technical Overview of its Natural Occurrence, Quantification, and Biological Significance

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Sialyllacto-N-tetraose b (LSTb), a significant sialylated human milk oligosaccharide (HMO). The document details its natural occurrence and concentration in human milk, presents in-depth experimental protocols for its quantification, and explores its emerging biological roles, including its antimicrobial activity. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infant nutrition.

Natural Occurrence and Concentration

This compound is a naturally occurring acidic oligosaccharide found in mammalian milk, with particularly high concentrations in human breast milk.[1] Its concentration in human milk is not static and can be influenced by several factors, including the stage of lactation and the mother's secretor status.